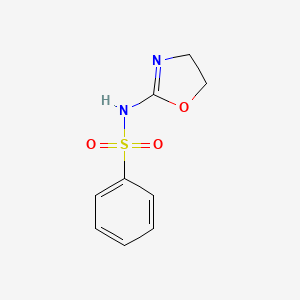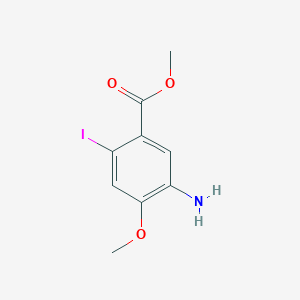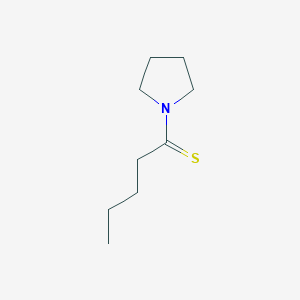
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H17N2Cl2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a pyrrolidine ring attached via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2-pyrrolidinemethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 2-pyrrolidinemethanol to 2-pyrrolidinemethyl chloride.
Coupling Reaction: The 2-pyrrolidinemethyl chloride is then reacted with 4-methylpyridine in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Saturated derivatives of the compound.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride: Similar structure but lacks the methylene bridge.
2-(Pyrrolidin-2-ylmethyl)pyridine hydrochloride: Similar but without the methyl group on the pyridine ring.
4-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the pyrrolidine ring attached via a methylene bridge allows for unique interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C11H18Cl2N2 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-4-6-13-11(7-9)8-10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H |
InChI-Schlüssel |
JWRGOKGDRNFOQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)CC2CCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)


![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)


